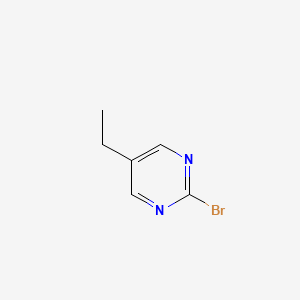

2-Bromo-5-ethylpyrimidine

Descripción

2-Bromo-5-ethylpyrimidine is a heterocyclic compound widely used in organic synthesis. It is characterized by the presence of a bromine atom at the second position and an ethyl group at the fifth position of the pyrimidine ring. This compound has several physical and chemical properties that make it useful in various applications, including its role as an intermediate in the synthesis of more complex molecules .

Propiedades

IUPAC Name |

2-bromo-5-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-2-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWPWMJZOZTSCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethylpyrimidine typically involves the bromination of 5-ethylpyrimidine. One common method includes the reaction of 5-ethylpyrimidine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In industrial settings, the production of 2-Bromo-5-ethylpyrimidine may involve more scalable methods, such as continuous flow processes, to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-5-ethylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with arylboronic acids or alkynylzincs to form more complex pyrimidine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or toluene.

Major Products:

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Cross-Coupling Reactions: Products are typically more complex pyrimidine derivatives with aryl or alkynyl groups attached.

Aplicaciones Científicas De Investigación

2-Bromo-5-ethylpyrimidine has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-ethylpyrimidine largely depends on its derivatives and the specific biological targets they interact with. Generally, the compound can act as a precursor to molecules that interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved vary based on the specific application and derivative used .

Comparación Con Compuestos Similares

2-Bromo-5-chloropyridine: Another halogenated pyrimidine used in organic synthesis.

5-Bromo-2-iodopyrimidine: Used in selective palladium-catalyzed cross-coupling reactions.

Uniqueness: 2-Bromo-5-ethylpyrimidine is unique due to the presence of both a bromine atom and an ethyl group on the pyrimidine ring, which imparts distinct reactivity and properties compared to other halogenated pyrimidines. This makes it particularly useful in the synthesis of specific derivatives that require these functional groups .

Actividad Biológica

2-Bromo-5-ethylpyrimidine is a heterocyclic compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

2-Bromo-5-ethylpyrimidine is characterized by a bromine atom at the second position and an ethyl group at the fifth position of the pyrimidine ring. This unique structure contributes to its reactivity and utility in organic synthesis, particularly in drug discovery and development.

Key Properties:

- Molecular Formula: CHBrN

- Molecular Weight: 202.05 g/mol

- CAS Number: 850197-55-6

Biological Activity

The biological activity of 2-Bromo-5-ethylpyrimidine primarily stems from its role as a building block in synthesizing various biologically active compounds. Its derivatives have shown promise in several therapeutic areas, including anti-inflammatory and antimicrobial activities.

Brominated pyrimidines like 2-Bromo-5-ethylpyrimidine interact with biological targets due to their structural similarity to natural nucleotides. This interaction can lead to:

- Covalent bonding with target molecules.

- Inhibition of metabolic pathways related to nucleotide metabolism.

Research indicates that the bromine atom may enhance the compound's metabolic stability, influencing its pharmacokinetics.

Synthesis and Derivatives

2-Bromo-5-ethylpyrimidine serves as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals. The synthesis typically involves substitution reactions where the bromine atom can be replaced by various nucleophiles.

Common Reactions:

- Substitution Reactions: The bromine atom can be replaced by amines or thiols.

- Cross-Coupling Reactions: Participates in palladium-catalyzed reactions with arylboronic acids or alkynylzincs.

Antimicrobial Activity

A study demonstrated that derivatives of 2-Bromo-5-ethylpyrimidine exhibited significant antibacterial activity against various strains, including:

- Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

- Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

The compounds were tested using the agar-well diffusion method, showing moderate to significant inhibition zones against these pathogens.

Cytotoxicity Studies

In vitro assays, such as the Brine Shrimp bioassay, were conducted to evaluate the cytotoxic properties of synthesized derivatives. Results indicated that certain derivatives displayed promising cytotoxic effects, suggesting potential applications in cancer therapy or as antiproliferative agents .

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Bromo-5-ethylpyrimidine | Bromine at C2, Ethyl at C5 | Antimicrobial, Cytotoxic |

| 2-Bromo-5-chloropyrimidine | Bromine at C2, Chlorine at C5 | Antiviral |

| 5-Bromo-2-methylpyrimidine | Bromine at C5, Methyl at C2 | Anti-inflammatory |

This table highlights the unique features of 2-Bromo-5-ethylpyrimidine compared to similar compounds, emphasizing its distinct biological activities.

Future Directions in Research

Future studies should focus on:

- In vivo testing to evaluate the therapeutic potential and safety profile of 2-Bromo-5-ethylpyrimidine derivatives.

- Mechanistic studies to elucidate how these compounds interact with specific biological targets.

- Exploration of environmental factors affecting the compound's stability and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.